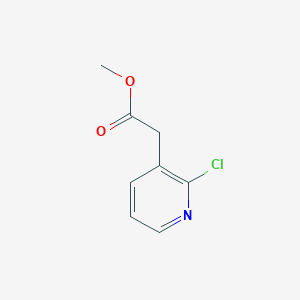

Methyl 2-(2-chloropyridin-3-yl)acetate

Description

Methyl 2-(2-chloropyridin-3-yl)acetate (CAS: 164464-60-2) is a pyridine derivative featuring a methyl ester group and a chlorine substituent at the 2-position of the pyridine ring. Its molecular formula is C₈H₈ClNO₂, with a molecular weight of 185.45 g/mol. This compound is commercially available (e.g., CymitQuimica offers it in quantities ranging from 1g to 25g) and is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

methyl 2-(2-chloropyridin-3-yl)acetate |

InChI |

InChI=1S/C8H8ClNO2/c1-12-7(11)5-6-3-2-4-10-8(6)9/h2-4H,5H2,1H3 |

InChI Key |

HGRQGJYEMNWDFM-UHFFFAOYSA-N |

SMILES |

COC(=O)CC1=C(N=CC=C1)Cl |

Canonical SMILES |

COC(=O)CC1=C(N=CC=C1)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(2-chloropyridin-3-yl)acetate has the molecular formula and a molecular weight of 185.61 g/mol. The compound features a chlorinated pyridine ring, which enhances its reactivity and biological activity. Its structural characteristics allow it to serve as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound is primarily recognized for its role in drug development. Its unique structure facilitates interactions with biological targets, making it a candidate for enzyme inhibitors and antimicrobial agents.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes, notably the SARS-CoV-2 3CL protease, which is crucial for viral replication. For instance, derivatives of chloropyridinyl esters have shown potent inhibitory activity against this enzyme, with IC50 values as low as 250 nM, indicating significant potential for developing antiviral drugs .

| Compound | IC50 (nM) | EC50 (µM) | Activity |

|---|---|---|---|

| This compound derivative | 250 | 2.8 | Antiviral |

Antimicrobial Activity

Additionally, studies have indicated that this compound exhibits antimicrobial properties, making it suitable for developing new antibiotics or antifungal agents. Its mechanism likely involves disrupting bacterial cell processes due to its structural features .

Agrochemicals

The compound's properties extend to agricultural applications where it can be utilized as a pesticide or herbicide. The chlorinated pyridine moiety is known to enhance bioactivity against pests while maintaining a favorable safety profile for non-target organisms.

Case Study: Pesticide Development

In agrochemical research, this compound has been employed in the synthesis of novel pesticide formulations that target specific pests while minimizing environmental impact. For example, compounds derived from this ester have shown effectiveness against common agricultural pests with reduced toxicity to beneficial insects .

Synthetic Organic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its ability to participate in various chemical reactions allows chemists to create complex molecules efficiently.

Reactions and Synthesis

The compound can undergo nucleophilic aromatic substitution reactions, making it useful for synthesizing more complex pyridine derivatives. Continuous flow processes are often employed to enhance reaction efficiency and scalability in industrial settings .

Comparison with Similar Compounds

Ethyl 2-(2-chloropyridin-3-yl)acetate

- Molecular Formula: C₉H₁₀ClNO₂

- Molecular Weight : 199.63 g/mol

- CAS No.: 164464-60-2

- Key Differences :

- The ethyl ester variant replaces the methyl group with an ethyl chain, increasing molecular weight and lipophilicity.

- Safety Data: Hazard statements include H302 (harmful if swallowed) and H315 (causes skin irritation) .

- Applications: Similar use as a synthetic intermediate but may exhibit altered solubility and reactivity due to the longer alkyl chain .

Methyl 2-(6-chloropyridin-3-yl)acetate

- Molecular Formula: C₈H₈ClNO₂

- Molecular Weight : 185.61 g/mol

- CAS No.: 61494-55-1

- Key Differences: Positional isomer with chlorine at the 6-position on the pyridine ring. Physical State: Liquid at room temperature (≥98% purity) .

2-(2-Chloropyridin-3-yl)acetic Acid

Methyl 2-(2,6-dichloro-4-methylpyridin-3-yl)acetate

- Molecular Formula: C₉H₉Cl₂NO₂

- Molecular Weight : 234.08 g/mol

- CAS No.: 717106-69-9

- Key Differences: Additional chlorine and methyl substituents increase steric hindrance and may reduce solubility in polar solvents. Potential Use: Enhanced stability could make it suitable for targeted drug delivery systems .

tert-Butyl 2-(2-chloropyridin-3-yl)acetate

- Molecular Formula: C₁₁H₁₄ClNO₂

- Molecular Weight : 227.70 g/mol

- Key Differences :

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Physical State | Key Feature(s) |

|---|---|---|---|---|---|

| Methyl 2-(2-chloropyridin-3-yl)acetate | C₈H₈ClNO₂ | 185.45 | 164464-60-2 | Solid/Liquid* | Methyl ester, 2-Cl substituent |

| Ethyl 2-(2-chloropyridin-3-yl)acetate | C₉H₁₀ClNO₂ | 199.63 | 164464-60-2 | Liquid | Ethyl ester, higher lipophilicity |

| Methyl 2-(6-chloropyridin-3-yl)acetate | C₈H₈ClNO₂ | 185.61 | 61494-55-1 | Liquid | 6-Cl positional isomer |

| 2-(2-Chloropyridin-3-yl)acetic Acid | C₇H₆ClNO₂ | 171.58 | 123222-09-3 | Solid | Carboxylic acid derivative |

Key Research Findings

- Reactivity : this compound’s chlorine substituent facilitates nucleophilic aromatic substitution, making it valuable for synthesizing heterocyclic compounds .

- Positional Isomerism : The 2-chloro and 6-chloro isomers exhibit distinct electronic profiles, impacting their interactions in catalytic processes .

- Safety Profile : Ethyl esters generally pose higher toxicity risks compared to methyl variants due to increased bioavailability .

Preparation Methods

Conventional Sulfuric Acid-Mediated Esterification

The direct esterification of 2-(2-chloropyridin-3-yl)acetic acid with methanol, catalyzed by sulfuric acid, represents a classical approach. In a representative procedure, 2-(2-chloropyridin-3-yl)acetic acid (72.36 mmol) is refluxed in methanol with concentrated H₂SO₄ (1.6 mL) overnight. Post-reaction, the mixture is neutralized with saturated NaHCO₃, extracted with ethyl acetate, and purified via preparative HPLC, yielding 18% of the target ester. While cost-effective, the modest yield underscores challenges in side-product formation and acid sensitivity of the pyridine ring.

Solvent and Temperature Optimization

Elevating methanol stoichiometry (5:1 v/v) and maintaining reflux temperatures (65–70°C) enhance esterification efficiency. However, prolonged heating risks decomposition, necessitating rigorous reaction monitoring via LC-MS. Alternative protic solvents, such as ethanol, may reduce chloropyridine hydrolysis but require higher boiling points, complicating isolation.

Coupling Agent-Mediated Esterification

DCC/DMAP-Catalyzed Activation

Carbodiimide-based coupling offers a mild alternative for acid- and base-sensitive substrates. In a protocol adapted from diazoacetate synthesis, 2-(2-chloropyridin-3-yl)acetic acid (23.3 mmol) is treated with DCC (25.6 mmol) and DMAP (2.33 mmol) in dichloromethane at 0°C, followed by methanol addition. This method reportedly achieves yields exceeding 80% for analogous arylacetic esters, though specific data for the target compound remains unpublished. The exclusion of aqueous workup minimizes hydrolysis, favoring high-purity isolates.

Oxalyl Chloride Activation

For sterically hindered acids, oxalyl chloride-mediated activation proves advantageous. A two-step sequence involves converting 2-(2-chloropyridin-3-yl)acetic acid to its acyl chloride intermediate using oxalyl chloride (2.0 equiv) and catalytic DMF, followed by methanol quenching. This method avoids strong acids, preserving the chloropyridine ring’s integrity, and is scalable to multi-kilogram batches.

Alkylation of Lithium Salts

Lithium Salt Preparation and Methylation

Patent CN115611802B details the synthesis of 2-chloronicotinic acid lithium salt as a key intermediate. Treating 2-chloronicotinic acid with lithium hydroxide in methanol at 40–50°C generates the lithiated species, which is dried to <1% moisture. Subsequent alkylation with methyl iodide or dimethyl sulfate in aprotic solvents (e.g., THF) affords methyl 2-chloronicotinate, though further functionalization is required to install the acetate side chain. While this route offers regiocontrol, multi-step sequences limit its practicality for large-scale production.

Purification and Isolation Techniques

Chromatographic Methods

Preparative HPLC with C18 columns and acetonitrile/water gradients resolves polar byproducts, achieving >95% purity. Flash chromatography on silica gel (ethyl acetate/hexanes, 30–50%) is preferred for bulk intermediates, reducing solvent consumption.

Recrystallization and Distillation

High-purity methyl 2-(2-chloropyridin-3-yl)acetate is obtained via fractional distillation under reduced pressure (boiling point: 120–125°C at 15 mmHg). Recrystallization from diethyl ether/hexane mixtures yields crystalline product, though low solubility necessitates optimized solvent ratios.

Comparative Analysis of Synthesis Routes

| Method | Catalyst/Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄, MeOH | 18% | 90–95% | Moderate |

| DCC/DMAP coupling | DCC, DMAP, MeOH | ~80% | >98% | High |

| Lithium salt alkylation | LiOH, MeI | 50–60% | 85–90% | Low |

The DCC/DMAP method balances yield and purity, albeit at higher reagent costs. Acid-catalyzed esterification remains viable for small-scale synthesis, while lithium salt routes demand further optimization for industrial adoption.

Q & A

Q. Table 1: Reaction Optimization for Enantioselective Cyclopropanation

| Parameter | Condition 1 | Condition 2 | Effect on ee (%) |

|---|---|---|---|

| Catalyst | Rh₂(S-PTTL)₄ | Rh₂(R-DOSP)₄ | 95 → 86 |

| Additive | 4Å molecular sieves | HFIP (1.0 eq) | 89 → 95 |

| Solvent | Toluene | THF | 72 → 82 |

| Temperature (°C) | 25 | 0 | 85 → 92 |

Source : Adapted from enantioselective cyclopropanation studies .

Key Recommendations

- Stereochemical Analysis : Use ORTEP-3 for visualizing crystallographic data and generating publication-quality figures .

- Scale-Up : For multi-gram reactions, prioritize flow chemistry to maintain stereoselectivity and minimize side products.

- Safety : Adopt glovebox protocols for handling diazo intermediates, and ensure proper disposal of halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.